molecular formula C23H22N4O4 B11148699 Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11148699
M. Wt: 418.4 g/mol
InChI Key: BCGSPTNQSYENJY-UHFFFAOYSA-N
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Description

Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triazatricyclo core substituted with a 4-methoxyphenylethyl group and an ethyl carboxylate ester. Its structure includes a conjugated system with imino and oxo functionalities, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-3-31-23(29)17-14-18-21(25-19-6-4-5-12-26(19)22(18)28)27(20(17)24)13-11-15-7-9-16(30-2)10-8-15/h4-10,12,14,24H,3,11,13H2,1-2H3

InChI Key

BCGSPTNQSYENJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields intermediate compounds that can be further functionalized through acylation and intramolecular cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce imino groups to amines.

    Substitution: Nucleophilic substitution reactions can replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives in the triazatricyclo family, particularly ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 534565-93-0, ZINC ID: ZINC2494527) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS: 534565-93-0)
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Identical core
Substituent at Position 6 6-Imino group linked to 2-(4-methoxyphenyl)ethyl 6-(3-Chlorobenzoyl)imino group
Substituent at Position 7 2-(4-Methoxyphenyl)ethyl Methyl group
Functional Groups Ethyl carboxylate (position 5), oxo (position 2), imino (position 6) Ethyl carboxylate (position 5), oxo (position 2), benzoyl-imino (position 6)
Electronic Effects 4-Methoxy group: Electron-donating (+M effect) 3-Chloro group: Electron-withdrawing (-I effect)
Steric Profile Bulky 2-(4-methoxyphenyl)ethyl chain at position 7 Compact methyl group at position 7

Key Findings:

In contrast, the smaller methyl group in the analog reduces steric hindrance, possibly improving solubility . The electron-donating methoxy group in the target compound could stabilize charge-transfer interactions, whereas the electron-withdrawing 3-chloro substituent in the analog may increase electrophilicity at the imino site, affecting reactivity in nucleophilic substitution reactions .

Synthetic and Analytical Considerations: Both compounds likely require advanced crystallization techniques (e.g., SHELX-based refinement) for structural elucidation due to their complex tricyclic cores . The benzoyl-imino group in the analog may confer higher UV-Vis absorbance (λmax ~250–300 nm) compared to the target compound’s alkyl-substituted imino group, as seen in related spirocyclic systems .

Methodological Insights from Literature

  • Crystallography : SHELX programs remain critical for refining such complex structures, particularly for resolving puckered ring conformations and hydrogen-bonding networks .
  • Hydrogen Bonding : The methoxy group in the target compound may participate in C–H···O interactions, stabilizing crystal packing, as observed in similar spirocyclic compounds .

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